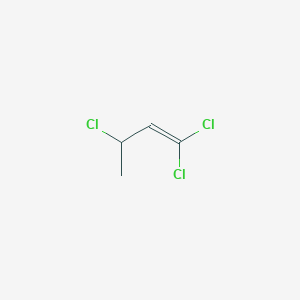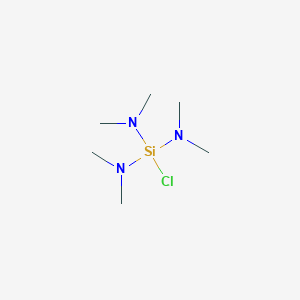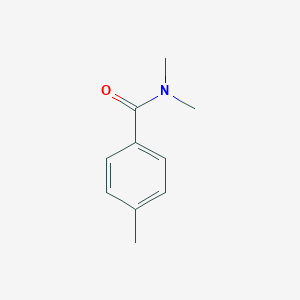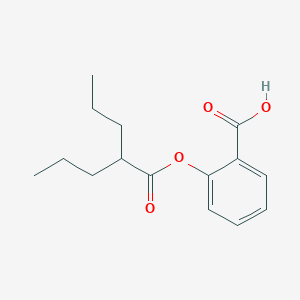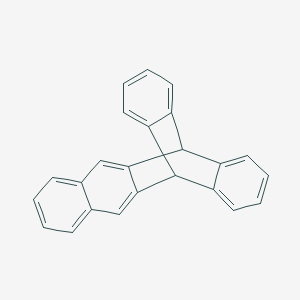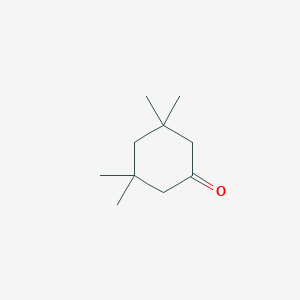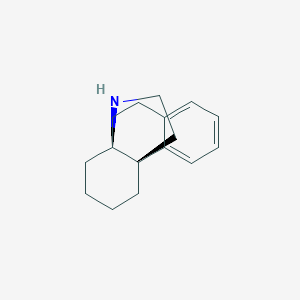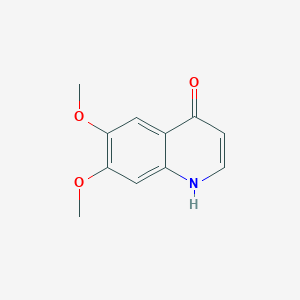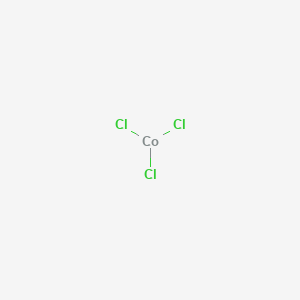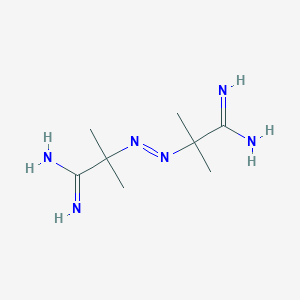
N1-(2-Fluorophenyl)benzene-1,2-diamine
概要
説明
Synthesis Analysis
The synthesis of derivatives similar to N1-(2-Fluorophenyl)benzene-1,2-diamine often involves nucleophilic aromatic substitution reactions or palladium-catalyzed Buchwald-Hartwig reactions. For instance, compounds like N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine were prepared from commercially available amines and fluorinated nitrobenzenes through a series of steps highlighting the versatility of aromatic substitution reactions in synthesizing such compounds (Ciber et al., 2023).
Molecular Structure Analysis
The molecular structure of N1-(2-Fluorophenyl)benzene-1,2-diamine and its derivatives are characterized by various spectroscopic techniques. These compounds typically feature a benzene core substituted with amine and fluorophenyl groups, contributing to their distinct chemical behavior and interactions. The arrangement of these substituents plays a crucial role in determining the molecule's overall properties and reactivity.
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, primarily serving as intermediates for further synthetic modifications. Their reactivity is influenced by the electron-withdrawing fluorine atom and the electron-donating amine group, enabling a wide range of chemical transformations. For example, derivatives have been synthesized through regioselective synthesis methods involving anodic oxidation, showcasing their versatility in chemical synthesis (Sharafi-kolkeshvandi et al., 2016).
科学的研究の応用
Conductive Polymers
Electrochemical copolymerizations of derivatives of benzene-1,2-diamine have been carried out, resulting in conducting copolymers characterized by various techniques such as cyclic voltammetry, FTIR, SEM, and thermogravimetric analysis. These copolymers demonstrate promising applications in conducting materials, showcasing the potential of benzene-1,2-diamine derivatives in electronic and optoelectronic devices (Turac, Sahmetlioglu, & Toppare, 2014).
Luminescent Materials
N,N′-bis(4-methoxysalicylide)benzene-1,4-diamine derivatives exhibit aggregation-induced emission enhancement (AIEE) characteristics, suggesting their potential application in the development of fluorescent materials for sensing and imaging applications. This highlights the structural versatility of benzene-1,2-diamine derivatives in creating materials with novel optical properties (Wu et al., 2015).
Chemosensors for Metal Ions
Benzene-1,2-diamine structures have been utilized to develop chemosensors with high selectivity and sensitivity for detecting metal ions like Ni2+ and Cu2+. These findings underscore the compound's utility in environmental monitoring and metal ion detection, demonstrating the chemical versatility of benzene-1,2-diamine derivatives for applications in analytical chemistry (Pawar et al., 2015).
Organic Light-Emitting Diodes (OLEDs)
The synthesis of novel amorphous materials based on benzene-1,4-diamine derivatives for use as hole injection layers (HILs) in OLEDs demonstrates a significant reduction in driving voltage. This application signifies the importance of benzene-1,2-diamine derivatives in the development of energy-efficient lighting and display technologies (Kim, Yokoyama, & Adachi, 2012).
Corrosion Inhibition
Diamine aromatic epoxy pre-polymers derived from benzene-1,2-diamine structures have been evaluated for their corrosion inhibition behavior on carbon steel in acidic medium. The results showcase the potential of these compounds as protective agents against metal corrosion, highlighting their utility in industrial applications (Dagdag et al., 2019).
Safety And Hazards
The safety data sheet for a similar compound, 1-(2-Fluorophenyl)piperazine, indicates that it causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed or in contact with skin . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound . In case of inhalation, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing .
特性
IUPAC Name |
2-N-(2-fluorophenyl)benzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8,15H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGRPIXAYJLZEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597633 | |
| Record name | N~1~-(2-Fluorophenyl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-Fluorophenyl)benzene-1,2-diamine | |
CAS RN |
28898-03-5 | |
| Record name | N1-(2-Fluorophenyl)-1,2-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28898-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N~1~-(2-Fluorophenyl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

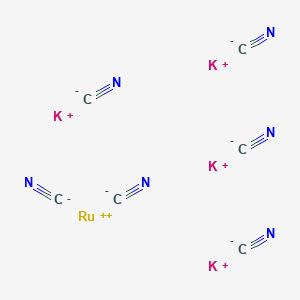
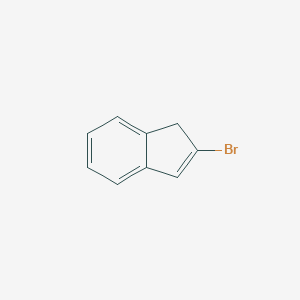
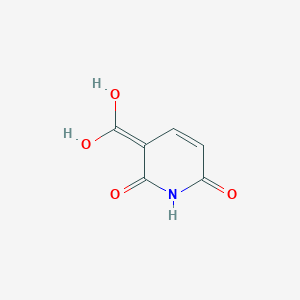
![4-[(4-Methoxybenzylidene)amino]benzonitrile](/img/structure/B79410.png)
